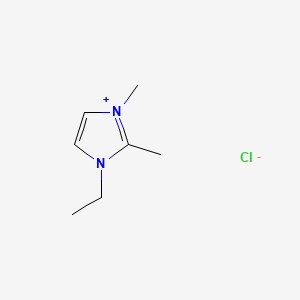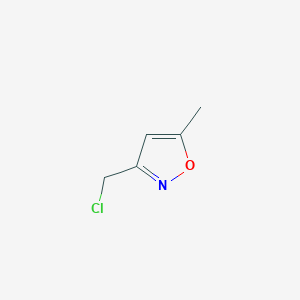
4-Ethylphenylhydrazine hydrochloride
描述
4-Ethylphenylhydrazine Hydrochloride, with the CAS Number 53661-18-0, is a compound used in the field of organic chemistry . It is characterized by its ethyl and phenyl functional groups, as well as its hydrazine and hydrochloride components .
Synthesis Analysis
The synthesis of 4-Ethylphenylhydrazine Hydrochloride has been reported in a few studies. One method involves the reaction of 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran under certain conditions, which yielded 7-ethyltryptophol . Another method involves the reaction of 2-ethylphenylhydrazine hydrochloride with stannous chloride dihydrate dissolved in hydrochloric acid .Molecular Structure Analysis
The molecular structure of 4-Ethylphenylhydrazine Hydrochloride is represented by the InChI code1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H . The molecular weight is 172.66 . Physical And Chemical Properties Analysis
4-Ethylphenylhydrazine Hydrochloride is a solid at room temperature . The storage temperature is room temperature .科研应用
Synthesis Processes
- Continuous-Flow Synthesis : 4-Ethylphenylhydrazine hydrochloride is involved in processes such as the continuous-flow synthesis of ethylphenylhydrazine derivatives. For example, Yu et al. (2015) described a process for synthesizing 2-ethylphenylhydrazine hydrochloride via a continuous-flow reactor, showcasing the efficiency of such methods in organic synthesis (Yu et al., 2015).
Pharmaceutical Synthesis
- Synthesis of Pharmaceutical Compounds : Compounds similar to 4-ethylphenylhydrazine hydrochloride, like phenylhydrazine hydrochloride, are used in the synthesis of various pharmaceutical compounds. For instance, Achutha et al. (2017) synthesized a compound using phenylhydrazine hydrochloride, which was characterized for its potential pharmaceutical properties (Achutha et al., 2017).
Chemical Synthesis and Structural Analysis
- Chemical Synthesis and Analysis : The compound is instrumental in chemical synthesis, including the synthesis of heterocyclic compounds and structural analyses. Chen Yong (1999) described the synthesis of o-ethylphenylhydrazine, emphasizing the importance of such compounds in complex chemical reactions (Chen Yong, 1999).
Antimicrobial and Herbicidal Activities
- Antimicrobial and Herbicidal Applications : Derivatives of phenylhydrazine hydrochloride have been evaluated for their antimicrobial and herbicidal activities. For example, Xu et al. (2008) synthesized novel pyridazine derivatives and evaluated their herbicidal activities (Xu et al., 2008).
Tumor Research
- Tumor Research : Certain phenylhydrazine hydrochloride derivatives have been used in tumor research.
Tumor Research Involving 4-Ethylphenylhydrazine Hydrochloride and Related Compounds
Tumorigenic Effects in Animal Models : Studies have explored the tumorigenic potential of phenylhydrazine hydrochloride derivatives. For example, Tóth et al. (1977) investigated the tumorigenic effect of 4-methylphenylhydrazine hydrochloride in Swiss mice, finding significant incidences of lung and blood vessel tumors following administration (Tóth, Tompa, & Patil, 1977).
Study of Tumor Induction by Hydrazine Derivatives : Research by Shimizu, Nagel, and Tóth (1974) demonstrated that ethylhydrazine hydrochloride could induce lung and blood vessel tumors in mice. This study highlighted the tumorigenic nature of this hydrazine derivative (Shimizu, Nagel, & Tóth, 1974).
Cancer Cell Line Studies and Molecular Modeling : Other studies have focused on synthesizing compounds using hydrazine derivatives and assessing their anti-tumor activities. For instance, Mohareb, Abdallah, and Abdelaziz (2014) synthesized various compounds and evaluated their inhibitory effects on cancer cell lines, highlighting the potential of these compounds in cancer therapy (Mohareb, Abdallah, & Abdelaziz, 2014).
Safety And Hazards
性质
IUPAC Name |
(4-ethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUKCJADFMHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375448 | |
| Record name | 4-Ethylphenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenylhydrazine hydrochloride | |
CAS RN |
53661-18-0 | |
| Record name | 4-Ethylphenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethylphenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。












![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)



